4-Bromo-2-fluoro-3-methylbenzaldehyde
Description
Contextual Overview of Halogenated Aromatic Aldehydes in Organic Synthesis
Halogenated aromatic aldehydes are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom (F, Cl, Br, I) and an aldehyde (-CHO) group. These molecules are of paramount importance in organic synthesis due to the versatile reactivity of both the aldehyde and the carbon-halogen bond. The aldehyde group readily participates in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations, making it a gateway to numerous other functional groups.
The presence of halogen atoms further enhances the synthetic utility of these benzaldehydes. Halogens can act as effective leaving groups in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds. Furthermore, the type and position of the halogen can modulate the electronic properties and reactivity of the aromatic ring and the aldehyde group, offering chemists fine control over synthetic outcomes. This dual functionality makes halogenated aromatic aldehydes indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nbinno.com
The Position of 4-Bromo-2-fluoro-3-methylbenzaldehyde within Contemporary Chemical Research
This compound is a polysubstituted benzaldehyde (B42025) that has garnered attention in specialized areas of chemical research. Its unique arrangement of bromo, fluoro, methyl, and aldehyde groups on the aromatic ring makes it a highly specific and valuable intermediate.
Current research highlights its application as a key starting material in the synthesis of complex heterocyclic structures. Notably, it has been utilized in the preparation of novel tetrahydroquinoline derivatives. chemicalbook.com Tetrahydroquinolines are significant structural motifs found in numerous biologically active compounds and natural products, and their synthesis is a focal point in medicinal chemistry. nih.govfrontiersin.org The use of this compound in constructing these scaffolds underscores its importance in the development of potential therapeutics. Specifically, it has been involved in the synthesis of tetrahydroquinolines investigated as opioid receptor antagonists. chemicalbook.com
Beyond medicinal chemistry, this compound is also implicated in materials science and physical organic chemistry. It has been used in studies aimed at determining the conformational landscape of molecular bridges involving σ and π coupling, which is crucial for the design of molecular electronics. chemicalbook.com
Rationales for Investigating this compound: Bridging Foundational Chemistry and Advanced Applications
The scientific interest in this compound stems from the specific chemical properties imparted by its unique substitution pattern, which provides a powerful link between fundamental synthetic principles and the creation of advanced, functional molecules.
Key Structural Features and Their Implications:
Aldehyde Group: Serves as a primary reaction site for building molecular complexity. It can be converted into a wide range of other functional groups or used to form heterocyclic rings.
Bromine Atom: Positioned para to the aldehyde, it is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of new aryl, alkyl, or alkynyl groups, forming the backbone of more complex target molecules.
Fluorine Atom: Located ortho to the aldehyde group, the highly electronegative fluorine atom significantly influences the molecule's electronic properties. In the context of drug design, fluorine substitution can enhance metabolic stability, improve binding affinity, and increase lipophilicity, potentially leading to better bioavailability of a final pharmaceutical product. nbinno.com
Methyl Group: Situated meta to the aldehyde, the methyl group provides steric bulk and has an electron-donating effect, which can influence the regioselectivity of subsequent reactions on the aromatic ring.
The combination of these four distinct functionalities in a single, well-defined molecule makes this compound a versatile and powerful tool. It allows researchers to perform sequential and regioselective modifications, building intricate molecular architectures that would be difficult to achieve otherwise. This strategic utility is the primary driver for its investigation, bridging the gap between basic chemical reactivity and the synthesis of sophisticated compounds for applications in medicine and materials science.
Below is a table summarizing the key physicochemical properties of this compound.
Physicochemical Properties of this compound| Property | Value |
|---|---|
| CAS Number | 1784897-62-6 |
| Molecular Formula | C₈H₆BrFO |
| Molecular Weight | 217.04 g/mol |
| Appearance | Solid (typical) |
| Synonyms | Benzaldehyde, 4-bromo-2-fluoro-3-methyl- |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMATWTWGBSSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Fluoro 3 Methylbenzaldehyde
Retrosynthetic Analysis and Strategic Design for Target Compound Synthesis
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For 4-bromo-2-fluoro-3-methylbenzaldehyde, the primary disconnections involve the formyl group and the bromine atom.
Primary Disconnections:
C-CHO Bond (Formylation): The aldehyde group can be introduced through formylation of a precursor molecule. This leads to the precursor 1-bromo-3-fluoro-2-methylbenzene . The challenge in this approach is to control the regioselectivity of the formylation reaction.
C-Br Bond (Bromination): The bromine atom can be introduced via electrophilic bromination of a benzaldehyde (B42025) precursor. This points to 2-fluoro-3-methylbenzaldehyde (B1362394) as a key intermediate. The directing effects of the existing substituents (fluoro, methyl, and formyl groups) will determine the position of bromination.
C-C Bond (from Benzyl (B1604629) Alcohol): The aldehyde can be formed by the oxidation of the corresponding benzyl alcohol, (4-bromo-2-fluoro-3-methylphenyl)methanol (B15247866) . This simply transforms the synthetic challenge to the synthesis of the substituted benzyl alcohol.
These primary disconnections give rise to three main strategic approaches for the synthesis of the target compound, which will be explored in the following sections.
| Disconnection | Precursor Molecule | Synthetic Strategy |
| C-CHO | 1-Bromo-3-fluoro-2-methylbenzene | Formylation (e.g., Vilsmeier-Haack, Friedel-Crafts) |
| C-Br | 2-Fluoro-3-methylbenzaldehyde | Electrophilic Bromination |
| C-H (Oxidation) | (4-Bromo-2-fluoro-3-methylphenyl)methanol | Oxidation |
| Metal-Halogen Exchange | 1,4-Dibromo-2-fluoro-3-methylbenzene | Lithiation and subsequent formylation |
Classical Synthetic Approaches for this compound
Classical methods for the synthesis of substituted benzaldehydes have been well-established and are widely used in organic synthesis. These approaches often involve electrophilic aromatic substitution reactions and oxidation of benzylic positions.
Direct halogenation of a substituted benzaldehyde can be an effective method if the directing effects of the existing substituents favor the desired regiochemistry. In the case of synthesizing this compound, the starting material would be 2-fluoro-3-methylbenzaldehyde.
The directing effects of the substituents on the aromatic ring are as follows:
-CHO (formyl group): Meta-directing and deactivating.
-F (fluoro group): Ortho-, para-directing and deactivating.
-CH3 (methyl group): Ortho-, para-directing and activating.
In 2-fluoro-3-methylbenzaldehyde, the positions ortho and para to the activating methyl group are positions 2, 4, and 5. The positions ortho and para to the fluoro group are positions 1, 3, and 5. The position meta to the deactivating formyl group is position 3 and 5. The synergistic directing effects of the methyl and fluoro groups, coupled with the deactivating nature of the formyl group, would likely direct the incoming electrophile (bromine) to the 4-position.
A general procedure for the bromination of an activated benzaldehyde involves reacting the substrate with a brominating agent in the presence of a Lewis acid catalyst. For instance, the bromination of 4-fluorobenzaldehyde (B137897) to yield 3-bromo-4-fluorobenzaldehyde (B1265969) has been achieved using bromine and aluminum trichloride. prepchem.comgoogleapis.com A similar strategy could be adapted for the synthesis of this compound.
Reaction Scheme:
[Image of the chemical reaction showing 1-bromo-3-fluoro-2-methylbenzene reacting with DMF and POCl3, followed by hydrolysis, to yield this compound]
[Image of the chemical reaction showing (4-bromo-2-fluoro-3-methylphenyl)methanol being oxidized by an oxidizing agent like MnO2 to yield this compound]```
| Precursor | Oxidizing Agent | Product |
| (4-Bromo-2-fluoro-3-methylphenyl)methanol | Manganese Dioxide (MnO₂) | This compound |
Modern and Advanced Synthetic Protocols
Modern synthetic chemistry offers more sophisticated methods that can provide higher selectivity and milder reaction conditions compared to classical approaches.
A powerful modern strategy for the synthesis of substituted benzaldehydes involves a metal-halogen exchange reaction followed by quenching with a formylating agent. T wikipedia.orgthieme-connect.dethieme-connect.dehis method is particularly useful for introducing a formyl group at a specific position on the aromatic ring, directed by the position of a halogen atom.
For the synthesis of this compound, a suitable precursor would be a di-halogenated compound where one halogen is more susceptible to exchange than the other. For instance, starting with 1,4-dibromo-2-fluoro-3-methylbenzene, a selective metal-halogen exchange at the 4-position (para to the fluorine) could be achieved using an organolithium reagent like n-butyllithium or a Grignard reagent at low temperatures. The resulting aryllithium or arylmagnesium species can then be reacted with a formylating agent such as N,N-dimethylformamide (DMF) to introduce the aldehyde group. This approach has been successfully used in the synthesis of 2-fluoro-4-bromobenzaldehyde from 1,4-dibromo-2-fluorobenzene.
google.comReaction Scheme:
| Precursor | Reagents | Reaction | Product |
| 1,4-Dibromo-2-fluoro-3-methylbenzene | 1. n-BuLi or i-PrMgCl 2. DMF 3. H₃O⁺ | Metal-Halogen Exchange and Formylation | This compound |
Transition Metal-Catalyzed Coupling Reactions in Benzene (B151609) Ring Construction
The construction of a highly substituted benzene ring, such as that in this compound, from simpler acyclic precursors is a complex endeavor. More commonly, transition-metal-catalyzed cross-coupling reactions are employed to introduce specific substituents onto a benzene core that already possesses some of the required functional groups. Reactions such as the Suzuki-Miyaura and Stille couplings are powerful tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgnih.gov
A hypothetical, yet chemically sound, approach could involve a Suzuki-Miyaura coupling reaction. organic-chemistry.orgnih.govresearchgate.nettcichemicals.com This strategy might start with a precursor like 1,4-dibromo-2-fluorobenzaldehyde. A palladium catalyst, in the presence of a suitable base, could then facilitate the coupling of this precursor with a methylboronic acid or a related organoboron reagent to selectively introduce the methyl group at the 3-position. The choice of catalyst, ligands, and reaction conditions would be critical to control regioselectivity and avoid unwanted side reactions. The versatility of the Suzuki coupling is demonstrated by its tolerance for a wide variety of functional groups, including the aldehyde moiety present in the precursor. nih.govtcichemicals.com
Alternatively, the Stille coupling reaction offers another pathway, involving the reaction of an organotin compound with an organic halide catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org In a potential synthesis, a precursor such as 4-bromo-2-fluoro-3-iodobenzaldehyde (B1446309) could be reacted with trimethyl(methyl)stannane to introduce the methyl group. The mechanism of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination at the palladium center. wikipedia.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents, which has led to the broader adoption of less toxic alternatives like the Suzuki coupling. organic-chemistry.org
Electrophilic and Nucleophilic Aromatic Substitution Routes
Aromatic substitution reactions represent the most direct and classical methods for functionalizing a benzene ring and are highly relevant for the synthesis of this compound.
Electrophilic Aromatic Substitution
A logical synthetic route would be the direct electrophilic bromination of 2-fluoro-3-methylbenzaldehyde. In electrophilic aromatic substitution, the regioselectivity is governed by the directing effects of the substituents already present on the ring. nih.govresearchgate.net For 2-fluoro-3-methylbenzaldehyde, the substituents are:
Aldehyde group (-CHO): A deactivating, meta-directing group.
Fluorine atom (-F): A deactivating, ortho, para-directing group.
Methyl group (-CH3): An activating, ortho, para-directing group.
The available positions for substitution are C4, C5, and C6. The C4 position is para to the fluorine atom and ortho to the activating methyl group, making it the most electronically favorable site for electrophilic attack. The C6 position is ortho to the fluorine but is sterically hindered by the adjacent aldehyde group. The C5 position is meta to both the fluorine and methyl groups and is therefore the least activated. Consequently, the electrophilic bromination of 2-fluoro-3-methylbenzaldehyde is predicted to yield the desired 4-bromo product with high regioselectivity. nih.gov Various brominating agents could be employed, including molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃, or N-bromosuccinimide (NBS). nih.govresearchgate.net
Nucleophilic Aromatic Substitution Routes
While direct nucleophilic substitution to introduce the bromine atom is less common, routes involving nucleophilic attack on a precursor are highly plausible. A prominent strategy is the Bouveault aldehyde synthesis, which involves the formylation of a Grignard or organolithium reagent. wikipedia.org This approach could start with 1,4-dibromo-2-fluoro-3-methylbenzene. A selective metal-halogen exchange at the more accessible C1-bromine using a reagent like isopropylmagnesium chloride or n-butyllithium would generate an organometallic intermediate. This intermediate, a potent nucleophile, can then react with a formylating agent such as N,N-dimethylformamide (DMF) to produce this compound after acidic workup. wikipedia.org
Nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups positioned ortho or para to a good leaving group to proceed efficiently. libretexts.org While the aldehyde group in the target molecule is electron-withdrawing, constructing the molecule via a traditional SNAr pathway to introduce the bromine is synthetically convoluted. However, the fluorine atom on the ring can act as a leaving group in SNAr reactions under certain conditions, especially when activated by other groups on the ring. youtube.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The success of any synthetic route hinges on the careful optimization of reaction conditions. Key parameters include the choice of solvent, catalysts, reagents, temperature, and reaction time.
Solvent System Selection and Optimization
The choice of solvent can profoundly impact reaction outcomes. For syntheses involving organometallic intermediates, such as the Grignard-based formylation, anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential to maintain the stability and reactivity of the reagent. For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often preferred as they can solvate the cation while leaving the nucleophile highly reactive. In contrast, electrophilic bromination reactions are commonly performed in halogenated solvents like dichloromethane (B109758) or in acidic media such as acetic acid. researchgate.net
Catalyst and Reagent Screening
The selection of appropriate catalysts and reagents is crucial for achieving high selectivity and yield.
Electrophilic Bromination: A variety of brominating agents are available, from molecular bromine with a Lewis acid (e.g., FeBr₃) to N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govresearchgate.net Screening these reagents can optimize for selectivity and milder reaction conditions.
Formylation via Metal-Halogen Exchange: The choice between forming a Grignard reagent (e.g., with i-PrMgCl) or an organolithium reagent (e.g., with n-BuLi) can affect selectivity and tolerance to other functional groups. Organolithium reagents are generally more reactive but may require cryogenic temperatures.
Transition Metal-Catalyzed Coupling: For hypothetical Suzuki couplings, screening palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and various phosphine (B1218219) ligands is standard practice to optimize reaction rates and yields. organic-chemistry.orgnih.gov The choice of base (e.g., K₂CO₃, Cs₂CO₃) is also a critical parameter.
Temperature, Pressure, and Reaction Time Effects
Temperature is a critical parameter that must be controlled to ensure the desired outcome. Organometallic reactions involving highly reactive organolithium species often require cryogenic temperatures (-78 °C) to prevent side reactions. However, optimizations using less reactive Grignard reagents can sometimes allow for more practical reaction temperatures (e.g., 0 °C). Electrophilic brominations and transition metal-catalyzed couplings can range from room temperature to elevated temperatures, requiring careful optimization to balance reaction rate with the potential for byproduct formation. Reaction times must also be optimized; insufficient time leads to incomplete conversion, while excessively long times can promote the degradation of products.
| Synthetic Route | Parameter | Typical Conditions/Reagents | Purpose of Optimization |
|---|---|---|---|
| Electrophilic Bromination | Reagent | Br₂, NBS, DBDMH | Improve regioselectivity, reaction safety, and ease of handling. |
| Catalyst | FeBr₃, Acetic Acid | Activate the brominating agent and control the reaction rate. | |
| Temperature | 0 °C to Room Temperature | Minimize over-bromination and other side reactions. | |
| Formylation via Metal-Halogen Exchange | Reagent | n-BuLi, i-PrMgCl | Control reactivity and improve tolerance to functional groups. |
| Solvent | Anhydrous THF, Diethyl Ether | Ensure stability and reactivity of the organometallic intermediate. | |
| Temperature | -78 °C to 0 °C | Prevent decomposition of the organometallic reagent and side reactions. | |
| Suzuki-Miyaura Coupling (Hypothetical) | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands | Achieve high turnover number and catalytic efficiency. |
| Base | K₂CO₃, K₃PO₄, CsF | Activate the boronic acid for transmetalation. | |
| Temperature | Room Temperature to 100 °C | Balance reaction rate with catalyst stability and product integrity. |
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. researchgate.networldwidejournals.com This involves designing processes that minimize waste, use less hazardous substances, and improve energy efficiency.
Another principle is the use of less hazardous chemical syntheses . For instance, traditional bromination using elemental bromine can be hazardous. A greener alternative might involve an in-situ generation of the brominating agent or using solid, easier-to-handle reagents like N-bromosuccinimide. Similarly, in the context of cross-coupling reactions, the high toxicity of organotin compounds used in Stille couplings makes the Suzuki-Miyaura coupling, which uses low-toxicity organoboron reagents, a much greener alternative. organic-chemistry.orgorganic-chemistry.org
The use of catalysis over stoichiometric reagents is a cornerstone of green chemistry. Transition-metal-catalyzed reactions are exemplary in this regard, as a small amount of catalyst can generate large quantities of product, reducing waste. researchgate.net
Finally, the choice of safer solvents and reaction conditions is paramount. Efforts to replace volatile organic compounds (VOCs) with greener alternatives like water or ionic liquids are ongoing in many areas, including Suzuki couplings. tcichemicals.com Designing reactions that can be performed at ambient temperature and pressure reduces energy consumption and contributes to a more sustainable process.
Atom Economy Maximization
Bromination Step: The bromination of an aromatic precursor, such as 2-fluoro-3-methyltoluene, is a key transformation. Traditional methods often employ elemental bromine (Br₂) with a Lewis acid catalyst. This approach suffers from poor atom economy, as one mole of hydrogen bromide (HBr) is generated as a byproduct for every mole of brominated product. Alternative reagents like N-Bromosuccinimide (NBS) can be used, but this introduces a succinimide (B58015) byproduct, which also detracts from the atom economy. cambridgescholars.comorganic-chemistry.org
Formylation Step: The introduction of the aldehyde group can be achieved through various methods. The Vilsmeier-Haack reaction, for instance, uses phosphoryl chloride and a substituted formamide (B127407) (like N,N-dimethylformamide, DMF), generating significant phosphate (B84403) and amine salt waste. rsc.org Palladium-catalyzed formylation of an aryl bromide using synthesis gas (a mixture of CO and H₂) offers a potentially more atom-economical route, as the formyl group is sourced directly from carbon monoxide. researchgate.net
The table below provides a theoretical comparison of atom economy for different reagents that could be used in the synthesis of the target compound or related structures.
| Synthetic Step | Reagent System | Desired Transformation | Byproducts Generated | Theoretical Atom Economy (%) |
| Bromination | Br₂ / FeBr₃ | Ar-H → Ar-Br | HBr | ~50% |
| Bromination | N-Bromosuccinimide (NBS) | Ar-H → Ar-Br | Succinimide | ~43% |
| Formylation | Vilsmeier-Haack (POCl₃/DMF) | Ar-H → Ar-CHO | PO₂Cl, [Me₂NH₂]Cl | < 25% |
| Formylation | Pd-catalyzed (CO/H₂) | Ar-Br → Ar-CHO | - | High (depends on ligand/base) |
Note: The theoretical atom economy is calculated as (Molar Mass of Desired Product / Sum of Molar Masses of All Reactants) x 100. The values are approximate and depend on the specific substrates and stoichiometry used.
Maximizing atom economy requires selecting addition and rearrangement reactions over substitution and elimination reactions where possible and choosing reagents that incorporate maximally into the final product structure. rsc.org
Solvent-Free or Environmentally Benign Solvent Utilization
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, flammable, toxic, and contribute to air pollution. nih.gov Green chemistry advocates for reducing or eliminating solvent use (neat reactions) or replacing hazardous solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. nih.gov
In the context of synthesizing this compound, both bromination and formylation steps traditionally use solvents with significant environmental, health, and safety concerns.
Bromination Reactions: Electrophilic aromatic bromination is often carried out in chlorinated solvents like dichloromethane or carbon tetrachloride, or in acids like acetic acid. rsc.org These solvents are either toxic, environmentally persistent, or corrosive. Research into greener bromination has explored using water or solvent-free conditions, often facilitated by a catalyst. organic-chemistry.org For example, the bromination of activated aromatic compounds has been achieved using ammonium (B1175870) bromide and an oxidant in water, eliminating the need for hazardous organic solvents. organic-chemistry.org
Formylation Reactions: Formylation via metal-halogen exchange typically requires anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether at very low temperatures. google.com Palladium-catalyzed carbonylations are often performed in polar aprotic solvents such as DMF or toluene. researchgate.netacs.org Efforts to develop greener protocols focus on minimizing the use of these solvents. Solvent-free approaches, such as mechanochemical synthesis (ball milling), have been successfully applied to other aldehyde syntheses and represent a promising avenue for reducing solvent waste. mdpi.com One-pot procedures that combine multiple steps without intermediate solvent-intensive workups also contribute significantly to waste reduction. acs.orgrug.nl
The following table compares conventional solvents with greener alternatives for key reaction types relevant to the synthesis of substituted benzaldehydes.
| Reaction Type | Conventional Solvents | Greener Alternatives | Rationale for Improvement |
| Aromatic Bromination | Dichloromethane, Acetic Acid | Water, Solvent-Free (Mechanochemistry) | Reduces toxicity and volatile organic compound (VOC) emissions. |
| Metal-Halogen Exchange | Tetrahydrofuran (THF), Diethyl Ether | 2-Methyl-THF, Cyclopentyl methyl ether (CPME) | Lower peroxide formation, less hazardous, derived from renewable sources. |
| Pd-Catalyzed Carbonylation | Toluene, N,N-Dimethylformamide (DMF) | Ionic Liquids, Supercritical CO₂ | Reduces toxicity, allows for catalyst recycling, eliminates VOCs. |
Catalyst Selection for Reduced Waste
Catalysts are fundamental to green chemistry as they allow reactions to proceed with higher selectivity and under milder conditions, often reducing the need for stoichiometric reagents that end up as waste. The ideal catalyst is highly active, selective, robust, and recyclable.
For a potential synthesis of this compound, catalyst selection plays a vital role in minimizing waste.
Bromination Catalysts: Traditional Lewis acid catalysts like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are effective but are typically used in stoichiometric or high catalytic amounts and generate corrosive, aqueous waste streams during workup. google.com Greener alternatives include solid acid catalysts, such as zeolites or clays, which can be easily filtered and reused, simplifying purification and reducing waste. Vanadium pentoxide has also been shown to effectively promote bromination with hydrogen peroxide as a clean oxidant. organic-chemistry.org
Formylation Catalysts: The formylation of an aryl bromide is often achieved using a palladium catalyst. researchgate.net The efficiency of these reactions is highly dependent on the choice of ligand coordinated to the palladium center. Modern phosphine ligands, such as di(1-adamantyl)-n-butylphosphine (cataCXium A), have enabled these reactions to proceed at very low catalyst loadings (as low as 0.25 mol%), significantly reducing the amount of precious metal required and the associated waste. researchgate.net A significant challenge remains the recovery and reuse of these homogeneous catalysts. Strategies to address this include the use of fluorous-tagged catalysts or immobilizing the catalyst on a solid support, which facilitates separation and recycling. nih.gov
Energy Efficiency in Synthetic Protocols
The energy requirement of a chemical process is a key component of its environmental footprint. Green chemistry principles call for synthetic methods to be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. cambridgescholars.com
Analyzing the potential energy demands for synthesizing this compound reveals areas for significant improvement:
Temperature Requirements: A common route to introduce a formyl group involves a lithium-halogen exchange, which requires cryogenic temperatures (e.g., -78 °C) to prevent side reactions. google.com Maintaining these low temperatures on an industrial scale is highly energy-intensive. In contrast, some palladium-catalyzed formylation reactions can be run at milder, though still elevated, temperatures (e.g., 80-120 °C). researchgate.net The ideal process would operate close to ambient temperature.
Alternative Energy Sources: To circumvent the need for prolonged heating or cooling, alternative energy sources are being explored. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. ijrbat.in Mechanochemistry, or ball milling, is another energy-efficient technique that can promote reactions in a solvent-free or near solvent-free environment, often at room temperature. mdpi.com These technologies offer the potential to drive reactions like bromination or formylation with significantly lower energy input compared to conventional heating methods. A patent for a related compound, 3-bromo-4-fluorobenzaldehyde, describes a process that runs at a temperature between 5 °C and 65 °C, which is more energy-efficient than cryogenic methods. orgsyn.org
Chemical Transformations and Reactivity of 4 Bromo 2 Fluoro 3 Methylbenzaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group (-CHO) is a primary site for nucleophilic addition and condensation reactions, as well as oxidation and reduction processes. The presence of electron-withdrawing fluorine and bromine atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025).
The electron-deficient nature of the carbonyl carbon in 4-bromo-2-fluoro-3-methylbenzaldehyde facilitates a variety of addition and condensation reactions. These reactions are fundamental in synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. Common examples include reactions with organometallic reagents (like Grignard or organolithium reagents) to form secondary alcohols, and Wittig reactions with phosphorus ylides to generate alkenes. Condensation reactions, such as the aldol (B89426) condensation, are also characteristic of aldehydes, leading to the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes.
The aldehyde group can be selectively reduced to a primary alcohol, (4-bromo-2-fluoro-3-methylphenyl)methanol (B15247866), using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation due to its chemoselectivity; it readily reduces aldehydes and ketones without affecting other functional groups like esters or the aryl halides present in the molecule. masterorganicchemistry.comchadsprep.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. acs.org Aldehydes are generally more reactive than ketones towards reduction by NaBH₄. masterorganicchemistry.com
Table 1: Reagents for Selective Reduction of Aldehydes
| Reagent | Product | Selectivity |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Primary Alcohol | High for aldehydes over ketones, esters, and amides masterorganicchemistry.comchadsprep.com |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Powerful, less selective; reduces esters, carboxylic acids, amides chadsprep.com |
The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, 4-bromo-2-fluoro-3-methylbenzoic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) are effective for this conversion. quora.com Phase transfer catalysis can be employed when using permanganate in non-polar solvents to achieve high yields of the corresponding benzoic acid. semanticscholar.orgresearchgate.net The reaction with KMnO₄ generally results in yields exceeding 90%. researchgate.net
Table 2: Reagents for Selective Oxidation of Aldehydes
| Reagent | Product | Typical Conditions |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic or acidic solution, often with heating quora.comsemanticscholar.org |
| Potassium Dichromate (K₂Cr₂O₇) | Carboxylic Acid | Acidic conditions (e.g., H₂SO₄) |
This compound reacts with primary amines, hydroxylamine, and hydrazine (B178648) (or its derivatives) to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions involve the nucleophilic addition of the nitrogen compound to the carbonyl carbon, followed by the elimination of a water molecule. nih.govorganic-chemistry.org The formation of these C=N double bonds is often catalyzed by a small amount of acid. bhu.ac.in For instance, the reaction with hydrazine would yield 4-bromo-2-fluorobenzaldehyde (B134337) hydrazone. synchem.de These derivatives are important intermediates in various synthetic pathways. nih.govnih.gov
Reactions Involving the Halogen Substituents (Bromine and Fluorine)
The bromine and fluorine atoms on the aromatic ring are sites for substitution reactions, particularly metal-catalyzed cross-coupling and, under certain conditions, nucleophilic aromatic substitution.
While aryl halides are generally unreactive toward nucleophiles, nucleophilic aromatic substitution (SₙAr) can occur if the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org The aldehyde group in this compound is an electron-withdrawing group, which can facilitate SₙAr reactions. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org
However, the most significant and synthetically useful reactions involving the bromine substituent are palladium-catalyzed cross-coupling reactions. nih.govmdpi.com These methods have become indispensable for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: The bromine atom can be readily substituted with various organic groups (alkyl, alkenyl, aryl) using an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is highly versatile and tolerant of many functional groups, including the aldehyde. researchgate.net
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium-phosphine complex. wikipedia.orglibretexts.orgorganic-chemistry.org This is a powerful method for synthesizing substituted anilines. researchgate.netresearchgate.net
Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | C-C |
| Heck | Alkene | C-C |
| Sonogashira | Terminal Alkyne | C-C |
| Buchwald-Hartwig | Amine | C-N |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
The bromine atom on the aromatic ring of this compound serves as a key handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cycles, allowing for selective functionalization. libretexts.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl compound. libretexts.org For this compound, a Suzuki-Miyaura reaction would selectively replace the bromine atom, leaving the fluorine, aldehyde, and methyl groups intact under appropriate conditions. nih.govyonedalabs.com The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.org
Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. organic-chemistry.org This reaction is generally co-catalyzed by palladium and copper salts and is carried out in the presence of an amine base. nih.gov Applying this to this compound would yield a 4-alkynyl-2-fluoro-3-methylbenzaldehyde derivative, a valuable intermediate for more complex structures.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction typically results in the formation of the trans-alkene as the major product due to steric considerations in the reaction mechanism. organic-chemistry.org This transformation would introduce a vinyl group at the 4-position of the benzaldehyde ring.
Below is a table summarizing typical conditions for these cross-coupling reactions with aryl bromides, which would be applicable to this compound.
| Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane | Biaryl |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | THF, DMF | Arylalkyne |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Substituted Alkene |
This table presents representative conditions. Optimal conditions for this compound would require experimental validation.
Regioselectivity and Stereoselectivity in Halogen-Involving Reactions
The presence of both bromine and fluorine on the aromatic ring raises the question of regioselectivity in cross-coupling reactions. The selectivity of these reactions is overwhelmingly governed by the difference in the carbon-halogen bond dissociation energies (BDEs). acs.org The C-Br bond (approx. 70-75 kcal/mol) is significantly weaker than the C-F bond (approx. 115-125 kcal/mol). acs.orgnih.gov
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. nih.gov Due to the lower BDE, the C-Br bond undergoes oxidative addition much more readily than the C-F bond. libretexts.org Consequently, reactions like Suzuki-Miyaura, Sonogashira, and Heck will exhibit high regioselectivity, with the reaction occurring exclusively at the C-Br position. The C-F bond remains intact, allowing for potential subsequent functionalization under more forcing conditions if desired.
Stereoselectivity is a key consideration primarily in the Heck reaction. The mechanism involves a syn-addition of the aryl-palladium species across the double bond of the alkene, followed by a syn-β-hydride elimination. wikipedia.orglibretexts.org This sequence of events typically leads to the formation of the thermodynamically more stable E (trans) isomer as the major product. organic-chemistry.org
Reactivity of the Methyl Group
The methyl group attached to the aromatic ring is another site for functionalization, primarily through free-radical pathways or oxidation.
Functionalization of the Alkyl Side Chain (e.g., Radical Reactions, Benzylic Halogenation)
The benzylic position of the methyl group is susceptible to free-radical halogenation, a process known as benzylic halogenation. A common method is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. scientificupdate.com This reaction would convert the methyl group of this compound into a bromomethyl group (-CH₂Br).
A significant challenge in this reaction is controlling the degree of halogenation, as over-bromination to form dibromomethyl (-CHBr₂) and tribromomethyl (-CBr₃) species is a common side reaction. scientificupdate.com Reaction conditions, such as the concentration of NBS and the rate of its addition, must be carefully controlled to favor the mono-brominated product. A patent for the structurally similar 2-fluoro-4-bromotoluene describes a benzylic bromination using liquid bromine and UV light to generate the corresponding benzyl (B1604629) bromide. google.com
Oxidation of the Methyl Group
The methyl group can be oxidized to higher oxidation states, such as a carboxylic acid (-COOH). Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are capable of this transformation. ncert.nic.in However, in the case of this compound, these harsh conditions would also oxidize the existing aldehyde group to a carboxylic acid. researchgate.net Therefore, selective oxidation of the methyl group would require prior protection of the aldehyde, for instance, by converting it to an acetal. After oxidation of the methyl group, the protecting group could be removed to yield 4-bromo-2-fluoro-3-formylbenzoic acid.
Alternatively, methods exist to oxidize a methyl group to an aldehyde, such as the Etard reaction (using chromyl chloride) or by using chromium trioxide in acetic anhydride. ncert.nic.in These methods are not directly applicable here as the aldehyde is already present. The primary oxidative transformation of interest for the methyl group would be its conversion to a carboxylic acid, contingent on a protection-deprotection strategy for the formyl group.
Multi-site Reactivity and Chemo-selectivity Considerations
The chemo-selectivity in reactions involving this compound is dictated by the relative reactivity of its functional groups under specific conditions. The molecule presents four main sites for potential reaction, in approximate descending order of reactivity under common synthetic conditions:
Aldehyde Group: Highly reactive towards nucleophiles (e.g., Grignard reagents, organolithiums) and susceptible to reduction (to an alcohol) or oxidation (to a carboxylic acid).
Carbon-Bromine Bond: The primary site for palladium-catalyzed cross-coupling reactions.
Benzylic Methyl Group: Can be functionalized via radical halogenation or oxidized under strong conditions.
Carbon-Fluorine Bond: Generally unreactive under standard cross-coupling or nucleophilic substitution conditions.
Achieving chemo-selectivity requires choosing reagents that discriminate between these sites. For example, a Suzuki-Miyaura coupling can be performed selectively at the C-Br bond using a palladium catalyst and a base; these conditions are typically mild enough not to affect the aldehyde, methyl, or fluoro groups. Conversely, reducing the aldehyde to a benzyl alcohol with a mild reducing agent like sodium borohydride (NaBH₄) would likely not affect the C-Br bond. Radical bromination with NBS specifically targets the benzylic C-H bonds of the methyl group, leaving the other functionalities untouched. This predictable hierarchy of reactivity allows for the stepwise and selective functionalization of the molecule.
Reaction Mechanisms and Kinetic Studies
Cross-Coupling Reactions: The mechanisms for palladium-catalyzed cross-coupling reactions follow a general catalytic cycle. libretexts.orguwindsor.ca
Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst into the C-Br bond of this compound to form a Pd(II) intermediate. The electron-withdrawing nature of the aldehyde and fluorine substituents may facilitate this step by making the aryl ring more electron-poor.
Transmetalation (Suzuki/Sonogashira): The organoboron (Suzuki) or copper acetylide (Sonogashira) reagent transfers its organic group to the palladium center, displacing the bromide. This step requires a base.
Migratory Insertion (Heck): The alkene coordinates to the palladium center and then inserts into the Pd-C bond.
Reductive Elimination (Suzuki/Sonogashira): The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
β-Hydride Elimination (Heck): A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species, which then regenerates the Pd(0) catalyst in the presence of a base. wikipedia.orglibretexts.org
Benzylic Bromination: The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the benzylic position of the methyl group. This creates a resonance-stabilized benzyl radical. This radical then reacts with a molecule of NBS (or Br₂) to form the benzyl bromide product and a new bromine radical, propagating the chain.
Derivatization Strategies and Novel Compound Synthesis from 4 Bromo 2 Fluoro 3 Methylbenzaldehyde
Design and Synthesis of Derivatives Incorporating the Benzaldehyde (B42025) Scaffold
The aldehyde functional group of 4-Bromo-2-fluoro-3-methylbenzaldehyde is a primary site for derivatization, allowing for the construction of a wide array of scaffolds. A key strategy involves condensation reactions with nitrogen-based nucleophiles. For instance, in the development of potential STAT3 inhibitors for cancer treatment, this benzaldehyde is reacted with methyl hydrazine (B178648). nbinno.com This reaction typically proceeds by stirring the benzaldehyde with an aqueous solution of methyl hydrazine in a solvent like N-Methyl-2-pyrrolidone (NMP) at room temperature, leading to the formation of the corresponding hydrazone. nbinno.com This conversion of the aldehyde to a hydrazone is a fundamental step, introducing a new functional handle that can be used for further molecular elaboration.
Similarly, the closely related compound 4-bromo-2-fluorobenzaldehyde (B134337) is widely used in reductive amination reactions. For example, it can be reacted with various amines, such as (3R)-pyrrolidin-3-ol, in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) to yield substituted benzylamine (B48309) derivatives. googleapis.comgoogleapis.com These reactions highlight the utility of the benzaldehyde group in creating carbon-nitrogen bonds, which are crucial in the synthesis of pharmacologically active molecules.
Table 1: Examples of Derivatization via the Aldehyde Group
| Starting Aldehyde | Reagent | Product Type |
|---|---|---|
| This compound | Methyl hydrazine | Hydrazone Derivative nbinno.com |
| 4-bromo-2-fluorobenzaldehyde | (3R)-pyrrolidin-3-ol / NaBH(OAc)₃ | Substituted Benzylamine googleapis.comgoogleapis.com |
Creation of Complex Molecular Architectures via Tandem Reactions
Tandem reactions, or cascade reactions, offer an efficient pathway to complex molecular structures from simple precursors in a single operation. While specific tandem reactions starting directly from this compound are not extensively documented, the reactivity of the analogous 4-bromo-2-fluorobenzaldehyde provides a clear blueprint for such transformations.
One notable example is its use in a hydroacylation/conjugate addition cascade. This process can be used to generate diverse saturated heterocycles. The reaction sequence demonstrates how the aldehyde functionality can participate in intricate, multi-step transformations to rapidly build molecular complexity. In a related synthetic step, the fluorine atom at the 2-position of 4-bromo-2-fluorobenzaldehyde can be displaced by a nucleophile like methylthiolate, followed by subsequent cascade reactions, showcasing the multi-faceted reactivity of this scaffold. rsc.org
Synthesis of Biphenyl (B1667301) and Other Biaryl Compounds
The bromine atom on the aromatic ring of this compound is a key functional group for forming carbon-carbon bonds via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for the synthesis of biphenyl and other biaryl compounds, which are prevalent structures in materials science and medicinal chemistry. researchgate.net
Using the analogous 4-bromo-2-fluorobenzaldehyde as a substrate, researchers have demonstrated its effective coupling with various arylboronic acids. researchgate.net For example, reacting 4-bromo-2-fluorobenzaldehyde with 4-formylphenylboronic acid in the presence of a palladium catalyst and a suitable base yields a biphenyldialdehyde. researchgate.netacs.org This biaryl product then serves as a larger, more complex building block for further synthesis. researchgate.netacs.org This strategy is fundamental in creating extended molecular frameworks from simpler aromatic precursors. Other palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, can also be employed to couple the aryl bromide with alkenes, further expanding the range of accessible structures. mdpi.comnih.gov
Table 2: Representative Suzuki-Miyaura Coupling Reaction
| Aryl Halide | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| 4-bromo-2-fluorobenzaldehyde | 4-formylphenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4,4'-Biphenyldialdehyde derivative researchgate.netacs.org |
Incorporation into Macrocycles and Supramolecular Assemblies
The derivatized products of this compound can serve as precursors for the construction of large, cyclic molecules known as macrocycles. These structures are of significant interest in supramolecular chemistry and host-guest chemistry.
A prominent example involves the synthesis of trianglimine macrocycles. researchgate.net In this approach, a biphenyl dialdehyde (B1249045), synthesized via a Suzuki coupling from 4-bromo-2-fluorobenzaldehyde as described previously, undergoes a [3+3] cyclocondensation reaction with a chiral diamine, such as (1R,2R)-1,2-diaminocyclohexane. researchgate.netacs.org This reaction assembles three units of the dialdehyde and three units of the diamine into a large, triangular macrocyclic structure. The substituents on the original benzaldehyde scaffold become peripheral groups on the macrocycle, influencing its solubility, conformational properties, and ability to self-assemble into ordered supramolecular structures like porous organic frameworks. researchgate.net
Exploration of New Chemical Space through Derivatization
The derivatization of this compound opens pathways to new chemical spaces, providing access to novel compounds with potentially valuable properties. The strategic combination of reactions at both the aldehyde and the aryl bromide sites allows for a modular approach to chemical synthesis. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. nbinno.com
For instance, the aldehyde can be converted into an alcohol, which can then be used in further reactions. google.com The aryl bromide allows for the introduction of a wide variety of substituents through cross-coupling chemistry. This versatility makes the scaffold valuable for generating libraries of compounds for screening in drug discovery and materials science. Its use in synthesizing inhibitors of biological targets and complex heterocyclic systems like quinazolines demonstrates its importance in medicinal chemistry. rtu.lv The ability to systematically modify the structure allows chemists to fine-tune the properties of the final molecules, exploring structure-activity relationships and discovering new functional compounds. chemicalbook.com
Advanced Applications of 4 Bromo 2 Fluoro 3 Methylbenzaldehyde in Chemical Sciences
Role as a Key Building Block in Organic Synthesis
4-Bromo-2-fluoro-3-methylbenzaldehyde is a versatile building block in organic chemistry, valued for the unique reactivity conferred by its trifunctionalized aromatic ring. biosynth.com The interplay of the electron-withdrawing aldehyde and fluoro groups, the sterically influential methyl group, and the synthetically adaptable bromo substituent allows for its strategic use in complex molecular construction. Chemists utilize this compound as a foundational component for creating more elaborate structures, particularly in the fields of medicinal chemistry and materials science. chemimpex.com Its utility is demonstrated in its role as both a precursor to other advanced reagents and as a key intermediate in the synthesis of complex target molecules. biosynth.com
Precursor for Advanced Organic Reagents
The aldehyde functional group in this compound serves as a reactive handle for a wide array of chemical transformations, enabling its conversion into other valuable organic reagents. For instance, the aldehyde can undergo nucleophilic addition reactions, such as Grignard reactions, to form secondary alcohols. These alcohols can then be oxidized to produce ketones, effectively transforming the initial benzaldehyde (B42025) into a different class of chemical building block. This process is exemplified by the conversion of the closely related compound, 4-bromo-3-methylbenzaldehyde (B1279091), into 4'-Bromo-3'-methylacetophenone. chemicalbook.com This transformation highlights how the aldehyde functionality is a gateway to creating new reagents with distinct reactivity for further synthetic applications. chemicalbook.com
Table 1: Transformation of a Substituted Benzaldehyde to an Acetophenone
| Step | Starting Material | Reagent | Intermediate/Product | Transformation Type |
|---|---|---|---|---|
| 1 | 4-bromo-3-methylbenzaldehyde | Methyl magnesium bromide | 1-(4-bromo-3-methylphenyl)ethanol | Grignard Reaction (Nucleophilic Addition) |
| 2 | 1-(4-bromo-3-methylphenyl)ethanol | Pyridinium chlorochromate (PCC) | 4'-Bromo-3'-methylacetophenone | Oxidation |
Intermediate in Multi-step Total Synthesis
The structural framework of this compound is a key component in the multi-step synthesis of complex, high-value molecules, particularly pharmaceuticals. The "4-bromo-2-fluoro" phenyl moiety is a recognized pharmacophore found in potent biologically active compounds. chemicalbook.com For example, this core structure is integral to the synthesis of androgen receptor antagonists like MDV 3100 (Enzalutamide). chemicalbook.com In such syntheses, the aldehyde group can be readily oxidized to a carboxylic acid, which is then converted to an amide (e.g., 4-Bromo-2-fluoro-N-methylbenzamide), a crucial step in building the final therapeutic agent. chemicalbook.comchemicalbook.com
Furthermore, related substituted benzaldehydes are employed in the synthesis of other important molecular scaffolds. The analog 4-bromo-3-methylbenzaldehyde serves as an intermediate in the production of tetrahydroquinoline derivatives, which have been investigated as opioid receptor antagonists. chemicalbook.com These examples underscore the role of this compound and its analogs as critical intermediates, providing the foundational structure for the systematic assembly of complex and biologically significant molecules. chemicalbook.comchemicalbook.com
Application in the Synthesis of Functional Materials
The distinct electronic and structural properties of this compound make it a valuable precursor for the development of advanced functional materials. The presence of fluorine imparts specific characteristics such as thermal stability and altered electronic behavior, which are highly desirable in materials science. chemimpex.com The aldehyde and bromo groups provide reactive sites for polymerization or for incorporation into larger supramolecular structures.
Building Block for Polymers and Copolymers
This compound and its analogs are utilized in the synthesis of specialized polymers and resins. chemimpex.com The aldehyde functionality can participate in condensation polymerization reactions with suitable co-monomers to form polymer chains. The fluorine and bromine atoms incorporated into the polymer backbone can significantly modify the material's properties, enhancing chemical resistance, thermal stability, and hydrophobicity. chemimpex.com The molecule is specifically noted as a building block for creating functionalized amphiphilic polymers, which are materials that possess both hydrophilic and hydrophobic properties and are useful in a variety of applications, including drug delivery and surface coatings. biosynth.com
Precursor for Liquid Crystals and Organic Semiconductors
Fluorinated benzaldehydes are important intermediates in the synthesis of liquid crystal materials used in display technologies. guidechem.com While research often highlights analogs like 4-Bromo-2,3-difluorobenzaldehyde, the underlying principles apply directly to this compound. The unique properties of the fluorine atom are key to this application:
Size and Sterics : The small size of the fluorine atom, comparable to hydrogen, allows it to be incorporated into a molecule without causing significant steric hindrance that would disrupt the ordered packing required for liquid crystal phases. guidechem.com
Electronegativity : Fluorine's high electronegativity creates a significant dipole moment in the molecule, a crucial factor for the alignment of liquid crystals in an electric field. guidechem.com
Lipophilicity : The lipophilic nature of fluorine enhances the solubility of the compound within liquid crystal mixtures, which is essential for manufacturing stable and effective thin-film transistor (TFT) displays. guidechem.com
These characteristics make this compound a promising candidate as a precursor for high-performance liquid crystal materials. The substituted aromatic core is also a structural motif of interest in the design of organic semiconductors, where tuning the electronic properties through halogenation is a common strategy.
Role in the Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
While direct synthesis of MOFs and COFs using this compound is not extensively documented in the reviewed literature, its structure presents clear potential for such applications. The aldehyde group can be used as a reactive site to form the imine linkages common in the structure of many COFs. Alternatively, it can be chemically modified, for instance, by oxidation to a carboxylic acid, to create a multitopic linker essential for the construction of MOF and COF networks. The bromo- and fluoro-substituents would then serve as functional decorations within the pores of the framework, allowing for the fine-tuning of properties such as gas sorption selectivity or catalytic activity.
Utilization in Dye and Pigment Synthesis
There is currently no available research in peer-reviewed journals or patents that specifically documents the use of this compound as a key intermediate or precursor in the synthesis of dyes or pigments. The electronic and steric properties imparted by the fluorine, bromine, and methyl substituents could theoretically influence the chromophoric and auxochromic characteristics of potential dye molecules. However, without experimental data, any discussion on its role in producing specific classes of colorants, such as azo dyes, triphenylmethane (B1682552) dyes, or phthalocyanine (B1677752) pigments, would be purely speculative.
Ligand Design for Catalysis and Coordination Chemistry
Similarly, the application of this compound in the design of ligands for catalysis and coordination chemistry is not documented in the current body of scientific literature. The aldehyde functional group is a common starting point for the synthesis of various ligand types, including Schiff bases, through condensation reactions with primary amines. The presence of the halogen and alkyl groups on the aromatic ring could modulate the electronic and steric environment of a resulting metal complex, thereby influencing its catalytic activity and stability. However, no specific examples of ligands or coordination complexes derived from this particular benzaldehyde have been reported.
A recent patent has mentioned this compound as an intermediate in the synthesis of 2-azaspiro[3.3]heptane derivatives, which are being investigated as STAT3 inhibitors for potential cancer treatment. google.com This indicates its utility as a building block in medicinal chemistry, but does not provide insight into its applications in materials science or catalysis.
Spectroscopic Elucidation Methodologies for 4 Bromo 2 Fluoro 3 Methylbenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for the structural assignment of 4-Bromo-2-fluoro-3-methylbenzaldehyde, providing detailed information about the carbon skeleton and the relative positions of the substituents on the aromatic ring.
One-Dimensional NMR (¹H, ¹³C, ¹⁹F NMR)
One-dimensional NMR spectra offer fundamental information about the number and types of protons, carbons, and fluorine atoms in the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons. The aldehydic proton (CHO) typically resonates at a significantly downfield chemical shift, generally between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region would display two signals corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be influenced by the electronic effects of the bromo, fluoro, methyl, and aldehyde groups. The methyl group protons (CH₃) would appear as a singlet in the upfield region, typically around 2.0-2.5 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 185-195 ppm. The aromatic carbons would appear between 110 and 165 ppm, with their specific shifts influenced by the attached substituents. The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹JC-F). The methyl carbon would resonate at a much higher field, generally between 15 and 25 ppm.
¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet crucial tool for confirming the presence and electronic environment of the fluorine atom. For this compound, a single resonance would be expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, which is influenced by the other substituents on the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CHO | 10.1 - 10.4 | 188 - 192 |
| C1-CHO | - | 125 - 130 |
| C2-F | - | 158 - 162 (d, ¹JC-F ≈ 250 Hz) |
| C3-CH₃ | - | 128 - 132 |
| C4-Br | - | 120 - 124 |
| C5-H | 7.5 - 7.7 | 135 - 139 |
| C6-H | 7.3 - 7.5 | 115 - 119 (d, ²JC-F ≈ 20 Hz) |
| CH₃ | 2.2 - 2.5 | 18 - 22 |
Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are indispensable for the definitive assignment of all proton and carbon signals, especially for complex substitution patterns.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a correlation between the two aromatic protons, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the signals from the ¹H and ¹³C spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close in space, even if they are not directly bonded. This can be used to confirm the relative positions of substituents. For example, a NOESY correlation between the methyl protons and the aromatic proton at C2 (if present in a derivative) or the aldehydic proton would provide evidence for their spatial proximity.
Solid-State NMR for Crystalline Forms
While solution-state NMR provides information on molecules in a solvated, mobile state, solid-state NMR (ssNMR) can be used to study the compound in its crystalline form. chemicalbook.com This technique is particularly useful for identifying polymorphism (the existence of multiple crystalline forms) and for understanding intermolecular interactions in the solid state. chemicalbook.com For halogenated organic compounds, ssNMR can provide information on the local environment of the bromine and fluorine atoms and how they are involved in crystal packing. chemicalbook.comspectrabase.comlibretexts.org The NMR parameters, such as chemical shifts and coupling constants, can be sensitive to the local structure and intermolecular interactions like halogen bonding. chemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very accurate determination of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₈H₆BrFO), the expected monoisotopic mass is approximately 215.9586 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identified by its characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M(⁷⁹Br)]⁺ | C₈H₆⁷⁹BrFO | 215.9586 |
| [M(⁸¹Br)]⁺ | C₈H₆⁸¹BrFO | 217.9565 |
| [M(⁷⁹Br)+H]⁺ | C₈H₇⁷⁹BrFO | 216.9664 |
| [M(⁸¹Br)+H]⁺ | C₈H₇⁸¹BrFO | 218.9643 |
| [M(⁷⁹Br)+Na]⁺ | C₈H₆⁷⁹BrFONa | 238.9485 |
| [M(⁸¹Br)+Na]⁺ | C₈H₆⁸¹BrFONa | 240.9464 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion, in this case, the molecular ion of this compound) which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. This provides detailed information about the structure of the molecule and its fragmentation pathways.
For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the entire aldehyde group (M-29) as a CHO radical. For halogenated compounds, the loss of the halogen atom is also a common fragmentation pathway. The fragmentation of this compound would likely involve a combination of these pathways.
Expected Fragmentation Pathways:
Loss of H radical: [C₈H₆BrFO]⁺ → [C₈H₅BrFO]⁺ + H• (m/z 215/217 → 214/216)
Loss of CHO radical: [C₈H₆BrFO]⁺ → [C₇H₅BrF]⁺ + CHO• (m/z 215/217 → 186/188)
Loss of Br radical: [C₈H₆BrFO]⁺ → [C₈H₆FO]⁺ + Br• (m/z 215/217 → 137)
Loss of CO: [C₈H₅BrFO]⁺ (from M-1) → [C₇H₅BrF]⁺ + CO (m/z 214/216 → 186/188)
By analyzing the masses of the fragment ions, the structure of the original molecule can be pieced together, confirming the assignments made by NMR spectroscopy.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. For this compound, the spectra are characterized by vibrations originating from the aldehyde group, the substituted benzene ring, and the attached halogen and methyl groups.
The most prominent features in the IR and Raman spectra of benzaldehyde (B42025) derivatives are associated with the aldehyde functional group. The carbonyl (C=O) stretching vibration typically appears as a strong band in the region of 1680-1715 cm⁻¹. The exact position can be influenced by the electronic effects of the ring substituents. The aldehydic carbon-hydrogen (C-H) bond gives rise to characteristic stretching vibrations, often appearing as a pair of bands around 2720 cm⁻¹ and 2820 cm⁻¹. inference.org.uk
The aromatic ring itself produces a series of characteristic bands. Carbon-hydrogen (C-H) stretching vibrations in the aromatic ring are typically observed above 3000 cm⁻¹. inference.org.uk Carbon-carbon (C=C) stretching vibrations within the ring usually appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring also influences the spectra, giving rise to specific out-of-plane C-H bending bands in the lower frequency "fingerprint" region (below 1000 cm⁻¹), which can help confirm the arrangement of substituents.
Vibrations involving the substituents are also key identifiers. The C-F stretching vibration is typically found in the 1000-1300 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, usually between 500 and 600 cm⁻¹. The methyl group (CH₃) will exhibit symmetric and asymmetric stretching vibrations near 2870 cm⁻¹ and 2960 cm⁻¹, respectively, as well as bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C=O Stretch | 1680 - 1715 | Strong |
| Aldehyde | C-H Stretch | 2720 & 2820 (often a doublet) | Medium to Weak |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Fluoro Group | C-F Stretch | 1000 - 1300 | Strong |
| Bromo Group | C-Br Stretch | 500 - 600 | Medium to Strong |
| Methyl Group | C-H Stretch (asymmetric & symmetric) | 2870 & 2960 | Medium |
| Methyl Group | C-H Bend | 1375 & 1450 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. For aromatic aldehydes like this compound, the spectrum is dominated by transitions involving the π-electrons of the benzene ring and the non-bonding and π-electrons of the carbonyl group.
Two primary types of electronic transitions are expected:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of the aromatic ring and the carbonyl group's C=O double bond. These transitions are typically high in intensity (high molar absorptivity, ε) and occur at shorter wavelengths. For substituted benzenes, these often result in strong absorptions below 300 nm. researchgate.netuzh.ch
n → π* Transitions: This involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* anti-bonding orbital. These transitions are "forbidden" by symmetry rules, resulting in a much lower intensity (low ε) compared to π → π* transitions. They occur at longer wavelengths, often appearing as a weak shoulder or a separate band in the 300-400 nm region for aromatic aldehydes. researchgate.net
The substituents on the benzene ring—bromo, fluoro, and methyl groups—act as auxochromes. These groups can modify the absorption wavelength (λmax) and intensity of the chromophores (the benzene ring and carbonyl group). Halogens like bromine and fluorine, with their lone pairs of electrons, and the electron-donating methyl group can interact with the π-system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) relative to unsubstituted benzaldehyde. odinity.comnih.gov The combined electronic effects of these substituents determine the precise λmax values. For example, studies on halogenated benzaldehydes show absorption maxima in the range of 260-310 nm, depending on the specific halogen and its position. mdpi.com
| Transition Type | Orbitals Involved | Approximate λmax Range (nm) | Relative Intensity (ε) |
|---|---|---|---|
| π → π | Aromatic Ring & Carbonyl | 240 - 300 | High |
| n → π | Carbonyl Group | 300 - 400 | Low |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
A crystallographic study would reveal the planarity of the benzene ring and the orientation of the aldehyde, methyl, fluorine, and bromine substituents relative to the ring. In many substituted benzaldehydes, the formyl group is found to be nearly coplanar with the phenyl ring, which facilitates π-system conjugation. mdpi.com
Furthermore, this method elucidates the nature of intermolecular forces that stabilize the crystal lattice. In halogenated benzaldehyde derivatives, various non-covalent interactions are often observed. These can include:
C–H···O Interactions: Weak hydrogen bonds where a hydrogen atom from a C-H bond (either on the ring, methyl group, or aldehyde) interacts with the oxygen atom of a carbonyl group on an adjacent molecule. mdpi.com
Halogen Bonding: Interactions involving the bromine atom, which can act as an electrophilic region (a σ-hole) and interact with a nucleophilic atom on a neighboring molecule.
π–π Stacking: Interactions between the aromatic rings of adjacent molecules, which can be arranged in either a face-to-face or an offset (edge-to-face) manner. nih.gov
For instance, the crystal structure of a related compound, 2-bromo-4-methylbenzaldehyde, reveals that molecules pack in the solid state via van der Waals forces, with both offset face-to-face and edge-to-face π-stacking interactions. nih.gov Similarly, analysis of 4-bromo-3-hydroxybenzaldehyde (B1283328) confirmed the precise positions of the substituents via single-crystal X-ray analysis. researchgate.net This level of detail is crucial for understanding the physical properties of the compound and for rational drug design and materials science applications.
| Parameter | Information Provided | Example from a Related Compound (2-bromo-4-methylbenzaldehyde) nih.gov |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | Monoclinic |
| Space Group | The symmetry of the crystal lattice. | P2₁/n |
| Unit Cell Dimensions | The size and shape of the repeating unit. | a = 11.4432 Å, b = 3.9641 Å, c = 16.8225 Å, β = 102.838° |
| Molecular Geometry | Precise bond lengths and bond angles. | Confirms planarity of the ring and substituent orientations. |
| Intermolecular Interactions | Details of crystal packing forces. | Offset face-to-face and edge-to-face π-stacking, van der Waals forces. |
Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Fluoro 3 Methylbenzaldehyde
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
There is no available published data from quantum chemical calculations that specifically detail the optimized molecular geometry and electronic structure of 4-Bromo-2-fluoro-3-methylbenzaldehyde.
Density Functional Theory (DFT) Studies
No specific Density Functional Theory (DFT) studies for this compound have been identified in the scientific literature. Therefore, information regarding its optimized geometry, vibrational frequencies, and other electronic properties derived from DFT calculations is not available.
Ab Initio Methods
Similarly, there is a lack of published research utilizing ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP) perturbation theory, to investigate the properties of this compound.
Basis Set Selection and Computational Efficiency
Without any computational studies to reference, a discussion on the basis set selection and computational efficiency for analyzing this compound would be purely speculative and not based on documented research findings.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Implications on Reactivity
A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. As a result, data on the HOMO-LUMO energy gap, which is crucial for understanding the molecule's chemical reactivity and kinetic stability, remains undetermined from a computational standpoint.
Electrostatic Potential Surface Analysis for Reaction Site Prediction
There are no published electrostatic potential surface (ESP) analyses for this compound. Such an analysis would be instrumental in predicting the electrophilic and nucleophilic sites of the molecule, offering insights into its intermolecular interactions and reaction pathways.
Conformational Analysis and Intramolecular Interactions
The conformational landscape of this compound is primarily determined by the orientation of the aldehyde group relative to the benzene (B151609) ring. Due to the steric hindrance and electronic interactions of the substituents (bromo, fluoro, and methyl groups), the planarity of the molecule is a key aspect of its conformational analysis.
Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in identifying the stable conformers and the transition states connecting them. For substituted benzaldehydes, the rotational barrier of the aldehyde group is a critical parameter. The presence of ortho-substituents, in this case, the fluoro group, can significantly influence this rotational barrier.
Intramolecular interactions, such as hydrogen bonding and steric repulsion, play a crucial role in determining the preferred conformation. In this compound, the interaction between the aldehyde group and the adjacent fluoro and methyl groups will be particularly significant. The fluoro group, being highly electronegative, can engage in intramolecular interactions with the aldehyde proton.
Table 1: Theoretical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Planar (O-cis to F) | 0° | 0.00 | 3.5 |
| Planar (O-trans to F) | 180° | 2.5 | 4.8 |
| Perpendicular | 90° | 5.2 | 2.1 |
Note: The data in this table is illustrative and based on typical values for substituted benzaldehydes.
Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the experimental identification and characterization of this compound.
NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be predicted with high accuracy using DFT calculations. These predictions are valuable for assigning the peaks in experimental NMR spectra. The electronic environment of each nucleus, influenced by the neighboring bromo, fluoro, and methyl groups, will result in a unique set of chemical shifts.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. The characteristic stretching frequency of the carbonyl group (C=O) in the aldehyde is of particular interest, as its position is sensitive to the electronic effects of the ring substituents.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum. The wavelength of maximum absorption (λ_max) is influenced by the conjugation of the aromatic system and the electronic nature of the substituents.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (aldehyde proton) | 9.8 - 10.2 ppm |
| ¹³C NMR Chemical Shift (carbonyl carbon) | 188 - 192 ppm |
| IR Stretching Frequency (C=O) | 1690 - 1710 cm⁻¹ |
| UV-Vis λ_max | 250 - 270 nm |
Note: The data in this table is illustrative and based on typical values for substituted benzaldehydes.
QSAR/QSPR Studies for Chemical Properties (excluding biological activity/efficacy)
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. For this compound, QSPR studies can be developed to predict properties such as boiling point, melting point, solubility, and chromatographic retention times.
The development of a QSPR model involves the calculation of a set of molecular descriptors that encode the structural and electronic features of the molecule. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Reflecting the electronic properties of the molecule, such as dipole moment and partial charges.
Quantum-chemical descriptors: Derived from quantum mechanical calculations.
Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate the descriptors with the property of interest. Such models for substituted benzaldehydes have been shown to be effective in predicting various chemical properties. nih.govunicamp.br
Table 3: Examples of Molecular Descriptors for QSPR Studies of this compound
| Descriptor Type | Example Descriptor |
| Topological | Wiener Index |
| Geometrical | Molecular Surface Area |
| Electronic | Dipole Moment |
| Quantum-Chemical | HOMO/LUMO Energies |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in a solvent or interacting with other molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of its evolution over time.
For this compound, MD simulations can be used to:
Study solvation effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent affects its conformation and dynamics.
Investigate intermolecular interactions: MD simulations can model the interactions between multiple molecules of this compound, providing information about its aggregation behavior and the nature of intermolecular forces, such as halogen bonding.
Explore conformational dynamics: MD can reveal the flexibility of the molecule and the timescales of conformational changes, such as the rotation of the aldehyde and methyl groups.
The accuracy of MD simulations depends on the quality of the force field used to describe the interactions between atoms. For halogenated organic molecules, specialized force fields that accurately account for halogen bonding are often necessary for reliable results. nih.govresearchgate.net
Table 4: Potential Applications of Molecular Dynamics Simulations for this compound
| Simulation Type | Information Gained |
| Solvation in Water | Hydration shell structure, solubility prediction |
| Bulk Liquid Simulation | Intermolecular interactions, diffusion coefficient |
| Interaction with a Surface | Adsorption behavior, surface-induced conformational changes |
Future Research Directions and Emerging Opportunities for 4 Bromo 2 Fluoro 3 Methylbenzaldehyde
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of complex aromatic compounds often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A primary future objective is the development of greener and more efficient synthetic pathways to 4-Bromo-2-fluoro-3-methylbenzaldehyde. Current synthetic strategies for similar halogenated aromatics often rely on traditional electrophilic aromatic substitution, which can have environmental drawbacks. taylorfrancis.com
Future research should focus on minimizing the environmental impact by adhering to the principles of green chemistry. rug.nlresearchgate.net This includes:
Alternative Halogen Sources: Investigating the use of safer brominating agents, such as N-bromosuccinimide (NBS) in greener solvents or systems like sodium bromide (NaBr) with an oxidant like hydrogen peroxide, can eliminate the need for hazardous elemental bromine. digitellinc.comresearchgate.netorganic-chemistry.org Electrocatalytic methods using sodium chloride or bromide as the halogen source also present a sustainable alternative. researchgate.net
Catalytic Approaches: Shifting from stoichiometric reagents to catalytic methods for halogenation and formylation reactions can significantly improve atom economy and reduce waste. rsc.org
Process Optimization: Optimizing reaction conditions to use milder temperatures and pressures, reduce reaction times, and utilize more environmentally benign solvents like water or alcohols is crucial. researchgate.net One-pot procedures, where multiple reaction steps are carried out in a single reactor, can streamline synthesis, reduce solvent usage, and minimize purification steps. rug.nlnih.govacs.org
| Sustainable Strategy | Description | Potential Advantage |
| Alternative Reagents | Use of N-bromosuccinimide (NBS) or NaBr/H₂O₂ instead of Br₂. | Reduces handling of toxic and corrosive elemental bromine. |
| Catalytic Halogenation | Employing catalysts to facilitate bromination of the aromatic ring. | Increases efficiency and selectivity, reduces waste. |
| One-Pot Synthesis | Combining formylation and/or halogenation steps without isolating intermediates. | Saves time, energy, and solvents; increases overall yield. nih.gov |
| Green Solvents | Exploring reactions in water, ethanol, or ionic liquids. | Reduces reliance on volatile and often toxic organic solvents. researchgate.net |
Exploration of Novel Catalytic Transformations
The structure of this compound contains two highly versatile functional groups for catalytic transformations: the aldehyde and the carbon-bromine bond.
The aldehyde group is amenable to a wide range of catalytic reactions. Highly efficient iron or ruthenium catalysts can achieve selective hydrogenation of the aldehyde to a benzyl (B1604629) alcohol, even in the presence of other reducible groups. acs.org Conversely, catalytic oxidation, for instance through an Aldehyde-Water Shift (AWS) reaction, can convert the aldehyde to a carboxylic acid while producing hydrogen gas as a valuable byproduct. rsc.org Furthermore, the aldehyde can participate in various carbon-carbon bond-forming reactions, such as catalytic allylations and hydroacylations. nih.govnih.gov
The aryl bromide moiety is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This opens the door to a vast array of molecular structures. Palladium, nickel, or iron catalysts can be employed to forge new bonds, connecting the aromatic core to other molecular fragments. rsc.orgresearchgate.net
| Reaction Type | Target Group | Potential Catalyst | Product Class |
| Suzuki Coupling | C-Br | Palladium or Nickel complexes | Biaryls |
| Heck Coupling | C-Br | Palladium complexes | Substituted Alkenes |
| Sonogashira Coupling | C-Br | Palladium/Copper complexes | Aryl Alkynes |
| Buchwald-Hartwig Amination | C-Br | Palladium complexes | Aryl Amines |
| Catalytic Hydrogenation | Aldehyde | Iron or Ruthenium complexes | Benzyl Alcohols acs.org |
| Catalytic Oxidation | Aldehyde | Ruthenium complexes | Carboxylic Acids rsc.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving from traditional batch processing to continuous flow chemistry, which offers enhanced safety, precise control over reaction parameters, and improved scalability. rsc.orgacs.org The synthesis of this compound and its derivatives is well-suited for this transition. Potentially exothermic steps, such as nitration or halogenation, can be managed more safely in microreactors due to superior heat transfer. beilstein-journals.org
Key opportunities include:
Telescoped Synthesis: Developing a continuous, multi-step flow process where crude intermediates are passed directly from one reactor to the next without manual handling or purification. rsc.org
Automated Optimization: Integrating in-line analytical tools with machine learning algorithms to rapidly screen reaction conditions and identify optimal parameters for yield and purity. atomfair.com
Library Synthesis: Utilizing automated synthesis platforms to rapidly generate a diverse library of derivatives from this compound for high-throughput screening in drug discovery and materials science. innovationnewsnetwork.comnus.edu.sgresearchgate.netbohrium.com The combination of solid-phase synthesis with flow chemistry (SPS-flow) is a particularly powerful technique for this purpose. nus.edu.sg
Advanced Material Science Applications
Fluorinated and brominated aromatic compounds are foundational components in modern materials science due to their unique electronic properties and thermal stability. numberanalytics.comnumberanalytics.comresearchgate.net this compound represents an unexplored building block for novel functional materials.
Organic Electronics: The electron-withdrawing nature of the fluorine and aldehyde groups, combined with the heavy bromine atom, could impart useful properties for organic electronics. nbinno.com The bromo- group serves as a convenient point for elaboration into larger conjugated systems via cross-coupling reactions, making it a potential precursor for materials used in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). nbinno.com
Fluoropolymers: Incorporation of this fluorinated monomer into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. numberanalytics.comacs.org
Nonlinear Optical (NLO) Materials: The presence of a bromo group in organic conjugated systems has been shown to enhance molecular hyperpolarizabilities and favor acentric crystal structures, which are prerequisites for second-harmonic generation (SHG) effects. researchgate.net Investigating the NLO properties of derivatives of this compound could be a fruitful area of research.
Deepening Theoretical Understanding of Reactivity and Structure-Property Relationships
Computational chemistry provides powerful tools for understanding the intricate relationship between a molecule's structure and its properties. For this compound, theoretical studies, particularly using Density Functional Theory (DFT), can offer significant insights.
Future research in this area could focus on:
Conformational Analysis: Determining the preferred orientation of the aldehyde group relative to the other substituents and quantifying the energy barriers for rotation.
Electronic Structure Analysis: Using methods like Natural Bond Orbital (NBO) analysis to understand the intramolecular interactions, such as hydrogen bonding or steric repulsions, that influence stability and reactivity. civilica.com
Reactivity Prediction: Calculating molecular electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) to predict the most likely sites for electrophilic and nucleophilic attack. numberanalytics.com This can guide the design of synthetic routes and explain observed regioselectivity in reactions.
Spectroscopic Prediction: Simulating infrared, NMR, and UV-Vis spectra to aid in the characterization of the molecule and its derivatives.
These theoretical investigations can accelerate experimental work by prioritizing promising synthetic pathways and predicting the properties of yet-unsynthesized materials. researchgate.net
Potential for Derivatization in Unexplored Chemical Domains
The dual reactivity of the aldehyde and aryl bromide functionalities makes this compound an ideal starting point for creating diverse molecular scaffolds. A systematic exploration of its derivatization potential could unlock new applications in medicinal and agrochemistry. nih.govnih.gov
The aldehyde group can be readily converted into a wide range of other functional groups. Simultaneously, the bromo- group provides a site for introducing complexity through cross-coupling or other substitution reactions. This dual functionalization strategy allows for the construction of novel, polysubstituted benzene (B151609) derivatives that are not easily accessible through other means. fiveable.mepressbooks.pub
| Target Group | Reaction Type | Reagent Example | Resulting Functional Group |
| Aldehyde | Reductive Amination | Amine, NaBH₃CN | Secondary/Tertiary Amine |
| Aldehyde | Wittig Reaction | Phosphonium Ylide | Alkene |
| Aldehyde | Grignard Reaction | Organomagnesium Halide | Secondary Alcohol |
| Aldehyde | Cyanohydrin Formation | HCN or TMSCN | Cyanohydrin |
| C-Br | Lithiation-Quench | n-BuLi, then Electrophile | C-Electrophile bond |
| C-Br | Thioetherification | Thiol, Catalyst | Aryl Sulfide researchgate.net |
| C-Br | Cyanation | CuCN | Benzonitrile |
By systematically applying these transformations, researchers can generate libraries of novel compounds for biological screening, leading to the discovery of new pharmacophores and bioactive molecules. princeton.edu
Q & A
Q. What are the standard synthetic routes and characterization techniques for 4-Bromo-2-fluoro-3-methylbenzaldehyde?
- Methodological Answer : Synthesis typically involves halogenation and formylation of substituted toluene derivatives. For example, bromination of 2-fluoro-3-methyltoluene followed by oxidation of the methyl group to an aldehyde. Key steps include:
- Bromination : Use of N-bromosuccinimide (NBS) or Br₂ with a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C).
- Oxidation : Conversion of the methyl group to aldehyde using reagents like MnO₂ or CrO₃ in acidic conditions .
Characterization involves: - NMR Spectroscopy : To confirm substitution patterns (¹H NMR for aromatic protons, ¹³C NMR for carbonyl carbon).
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation analysis.
- Infrared (IR) Spectroscopy : Identification of aldehyde C=O stretch (~1700 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of vapors.
- First Aid :
- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact : Wash with soap and water; remove contaminated clothing.
- Storage : Keep in a cool, dry place away from oxidizing agents .
Q. How do the functional groups (Br, F, aldehyde) influence the compound’s reactivity?
- Methodological Answer :
- Bromine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura).
- Fluorine : Electron-withdrawing effect directs electrophilic substitution to meta positions; enhances stability via C-F bond strength.
- Aldehyde : Participates in condensation reactions (e.g., Schiff base formation) and serves as a precursor for alcohols or carboxylic acids via reduction/oxidation .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying this compound be addressed?
- Methodological Answer :
- Directing Effects : The fluorine atom directs electrophiles to the meta position relative to itself, while the methyl group may sterically hinder ortho substitution. Computational modeling (e.g., DFT calculations) can predict reactive sites.
- Catalysts : Use Pd-based catalysts for selective cross-coupling at the bromine site while preserving the aldehyde group .
Q. What strategies optimize reaction yields in synthesizing derivatives of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent polarity.
- Inert Atmosphere : Conduct reactions under N₂ or Ar to prevent aldehyde oxidation.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate products .
Q. How is this compound utilized as a building block in pharmaceutical intermediates?
- Methodological Answer :
- Schiff Base Formation : React with amines to create imine ligands for metal-catalyzed reactions.
- Nucleophilic Substitution : Replace bromine with heterocycles (e.g., pyridine) via Buchwald-Hartwig coupling.
- Case Study : Analogous structures (e.g., 4-Bromo-2-(difluoromethoxy)benzaldehyde) are intermediates in kinase inhibitor synthesis .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Molecular Modeling : Use Gaussian or ORCA for transition state analysis and charge distribution mapping.
- Docking Studies : Predict binding affinity in drug design by simulating interactions with target proteins (e.g., using AutoDock Vina).
- PubChem Data : Leverage InChI keys and 3D conformers (e.g., InChI=1S/C8H6BrFO2/c...) to model reactivity .
Data Contradiction Analysis
- Issue : Discrepancies in reported reaction yields for bromination steps.
- Resolution :
Verify reagent purity and moisture content (anhydrous conditions critical for FeBr₃ efficiency).
Compare solvent effects (e.g., CH₂Cl₂ vs. CCl₄) on reaction kinetics.
Replicate experiments with in situ monitoring (e.g., HPLC) to identify byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
